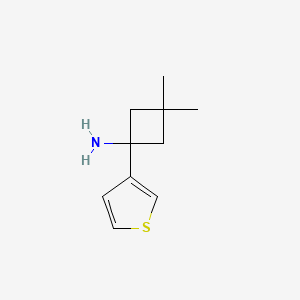

3,3-Dimethyl-1-(thiophen-3-yl)cyclobutan-1-amine

Description

Properties

IUPAC Name |

3,3-dimethyl-1-thiophen-3-ylcyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c1-9(2)6-10(11,7-9)8-3-4-12-5-8/h3-5H,6-7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHTJFTTWLYWZEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(C2=CSC=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Cyclobutanone Precursors

Approach : Starting from 3,3-dimethyl-1-(thiophen-3-yl)cyclobutanone, reductive amination with ammonia or primary amines under reducing conditions (e.g., NaBH3CN, NaBH4 with catalysts) can yield the corresponding cyclobutan-1-amine.

Advantages : This method allows direct conversion of ketones to amines with good regioselectivity.

Considerations : The steric hindrance at the 3,3-dimethyl positions may require optimized conditions for efficient amination.

Multicomponent Petasis Reaction for Amine Synthesis

Method : The Petasis borono–Mannich reaction is a versatile multicomponent reaction involving an amine, an aldehyde or ketone, and an organoboronic acid to form substituted amines.

Application : Using thiophene-containing amines or boronic acids with appropriate aldehyde precursors can yield 3,3-dimethyl-1-(thiophen-3-yl)cyclobutan-1-amine derivatives.

Reaction Conditions : Typically performed in solvents like hexafluoroisopropanol (HFIP) under mild conditions.

Research Findings : Recent studies demonstrated the synthesis of thiophene-substituted amines via Petasis reactions with good yields (13–87%) depending on boronic acid substituents.

Photochemical 1,3-Boronate Rearrangement for Complex Amine Synthesis

A novel photochemical method enables the formation of sterically hindered amines, including tertiary amines, via visible-light-induced rearrangement of organoboronic acid adducts with ketimines.

Mechanism : Primary amines condense with ortho-phenolic ketones to form ketimines, which coordinate with organoboronic acids. Upon visible light irradiation, a boronate rearrangement occurs, forming new C–C bonds and yielding complex amines.

Relevance : This method can be adapted to synthesize this compound by choosing appropriate thiophene-containing boronic acids and ketimine precursors.

Advantages : Overcomes steric hindrance barriers typical in traditional N-alkylation, enabling access to α-tertiary amines under mild conditions.

Synthetic Route Summary and Data Table

| Step | Method/Reaction Type | Key Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|

| 1 | Photochemical [2+2] Cycloaddition | Thiophene-substituted alkenes, UV light, ionic liquids | Cyclobutane ring formation, up to 71% yield | Regio- and stereoselective ring closure |

| 2 | Reductive Amination | Cyclobutanone precursor, NH3 or amine, NaBH3CN | Conversion to cyclobutan-1-amine | Requires optimized conditions due to sterics |

| 3 | Petasis Reaction | Primary amine, aldehyde, thiophene boronic acid, HFIP | Functionalized amines, 13–87% yield | Versatile for diverse amine derivatives |

| 4 | Photochemical 1,3-Boronate Rearrangement | Ketimine, organoboronic acid, visible light | Complex α-tertiary amines | Mild conditions, overcomes steric hindrance |

Research Findings and Analysis

The cyclobutane ring formation via photochemical [2+2] cycloaddition is a well-established, efficient method that provides the core cyclobutane structure with thiophene substitution. The choice of solvent and light source critically influences yield and stereoselectivity.

Reductive amination of cyclobutanone intermediates is a classical approach to introduce the amine group but may face challenges due to steric hindrance from the 3,3-dimethyl substituents.

The Petasis reaction offers a modular and mild route to access thiophene-substituted cyclobutan-1-amines, with broad substrate scope and functional group tolerance, enabling the synthesis of structurally diverse amines.

The emerging photochemical 1,3-boronate rearrangement method provides a powerful tool to synthesize sterically hindered amines, including those with complex substitution patterns like this compound, under visible light irradiation.

Chemical Reactions Analysis

3,3-Dimethyl-1-(thiophen-3-yl)cyclobutan-1-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to a more saturated form, such as tetrahydrothiophene.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Coupling Reactions: It can also undergo Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Organic Synthesis

3,3-Dimethyl-1-(thiophen-3-yl)cyclobutan-1-amine serves as a building block in organic synthesis. Its unique structure allows for the formation of complex heterocyclic compounds, which are essential in developing new materials and pharmaceuticals. The compound can participate in various reactions, including:

| Reaction Type | Description |

|---|---|

| Oxidation | Forms sulfoxides or sulfones using oxidizing agents. |

| Reduction | Converts thiophene to tetrahydrothiophene. |

| Substitution | Nucleophilic substitutions involving the amine group. |

| Coupling Reactions | Engages in Suzuki–Miyaura coupling for C-C bond formation. |

Research indicates that derivatives of this compound exhibit notable biological activities , particularly:

-

Antimicrobial Properties: Preliminary studies show effectiveness against Gram-positive bacteria like Staphylococcus aureus and Listeria monocytogenes, although activity against Gram-negative bacteria is limited.

Activity Type Pathogen Type Efficacy Level Antibacterial Gram-positive Significant Antifungal Various fungal strains Moderate

Pharmaceutical Development

The compound is being explored as a potential pharmaceutical intermediate . Its derivatives are under investigation for their anticancer properties, with studies indicating that modifications to the thiophene structure can enhance biological activity against cancer cell lines.

Study on Antimicrobial Activity

A recent investigation evaluated the efficacy of various thiophene derivatives against common pathogens. Results indicated that specific modifications significantly increased antibacterial potency.

Anticancer Investigations

Research focusing on the apoptotic effects of thiophene-containing compounds revealed that they could effectively inhibit tumor growth in vitro by inducing apoptosis in several cancer cell lines.

Industrial Applications

In addition to its use in research, this compound finds applications in the development of advanced materials such as:

- Organic Semiconductors: The compound's electronic properties make it suitable for use in organic electronics.

| Application Type | Description |

|---|---|

| Organic Semiconductors | Used in electronic devices for conductivity. |

| Corrosion Inhibitors | Potential use in protecting metals from corrosion. |

Mechanism of Action

The mechanism by which 3,3-Dimethyl-1-(thiophen-3-yl)cyclobutan-1-amine exerts its effects involves interactions with molecular targets and pathways. For instance, its thiophene ring can interact with biological receptors, influencing various biochemical pathways. The amine group can form hydrogen bonds with target molecules, affecting their activity and function. Detailed studies are required to fully elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Amines

Structural Variations and Substituent Effects

Key Compounds :

3,3-Dimethylcyclobutan-1-amine hydrochloride (CAS: 1284247-23-9)

- Substituents : 3,3-dimethyl groups, hydrochloride salt.

- Molecular Weight : 135.64 g/mol.

- Properties : Enhanced water solubility due to the HCl salt, reduced steric hindrance compared to thiophene-substituted analogs.

3-(3-Chlorophenyl)cyclobutan-1-amine (CAS: 1156296-61-5) Substituents: 3-Chlorophenyl group. Molecular Weight: 181.66 g/mol.

(1s,3s)-3-(Pyrrolidin-1-yl)cyclobutan-1-amine (CAS: 878156-29-7)

- Substituents : Pyrrolidine (saturated heterocycle).

- Properties : Basic nitrogen enhances solubility; pyrrolidine introduces conformational flexibility.

(1R,2R)-N-Benzyl-2-(3-phenylpropyl)-N-(thiophen-2-ylmethyl)cyclobutan-1-amine (Compound 7b in )

- Substituents : Thiophen-2-ylmethyl, benzyl, phenylpropyl.

- Properties : High enantiomeric purity (>99.5% er) and diastereomeric ratio (20:1 dr) achieved via CuH-catalyzed hydroamination.

Comparison Table :

Physicochemical and Electronic Properties

- Lipophilicity : The thiophene ring in the target compound increases lipophilicity (logP ~2.5 estimated) compared to polar analogs like 3,3-dimethylcyclobutan-1-amine HCl.

- Electronic Interactions : Thiophene’s sulfur atom enables π-π stacking and weak hydrogen bonding, unlike chlorophenyl or aliphatic substituents .

Biological Activity

3,3-Dimethyl-1-(thiophen-3-yl)cyclobutan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis methods, and relevant research findings.

Overview of the Compound

- Molecular Formula : C10H15NS

- Molecular Weight : 181.3 g/mol

- CAS Number : 2097963-75-0

This compound features a cyclobutane ring and a thiophene moiety, which are known for their diverse chemical reactivity and biological properties.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Cyclization Reactions : Involves the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters.

- Substitution Reactions : The amine group can participate in nucleophilic substitutions.

- Oxidation and Reduction : The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to yield more saturated forms.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In particular:

- Antibacterial Activity : Preliminary studies have shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Listeria monocytogenes. However, activity against Gram-negative bacteria remains limited.

Anticancer Potential

The compound's structure suggests potential anticancer properties. Studies have indicated that thiophene derivatives can induce apoptosis in cancer cell lines by:

- Interfering with cellular signaling pathways.

- Inducing oxidative stress, which can lead to cell death in malignant cells .

The biological effects of this compound may involve:

- Receptor Interaction : The thiophene ring can interact with specific biological receptors.

- Hydrogen Bond Formation : The amine group facilitates interactions with target molecules, potentially altering their functions.

- Oxidative Stress Induction : By influencing oxidative pathways, the compound may enhance susceptibility to stress-induced damage in cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Thiophene Derivatives | Heterocyclic | Antimicrobial, Anticancer |

| Cyclobutane Derivatives | Cyclic | Unique reactivity patterns |

The unique combination of structural features in this compound contributes to its distinct biological activities compared to other thiophene or cyclobutane derivatives.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

- Study on Antimicrobial Activity : A recent investigation assessed the efficacy of various thiophene derivatives against common pathogens. The results indicated that certain modifications to the thiophene structure enhanced antibacterial potency significantly .

- Anticancer Investigations : Research focusing on the apoptotic effects of thiophene-containing compounds revealed that they could effectively inhibit tumor growth in vitro by inducing apoptosis in several cancer cell lines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,3-Dimethyl-1-(thiophen-3-yl)cyclobutan-1-amine?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, thiophene-3-carbaldehyde can react with a cyclobutanamine precursor (e.g., 3,3-dimethylcyclobutanamine) under reductive conditions (NaBH₃CN or H₂/Pd). Alternatively, direct coupling of thiophen-3-yl lithium with a pre-functionalized cyclobutane nitrile followed by reduction may be employed. Purification often uses silica gel chromatography with gradients of ethyl acetate/hexane or methanol .

Q. How is the compound purified, and what analytical techniques confirm its identity?

- Methodological Answer : Purification is achieved via flash chromatography (e.g., silica gel with EtOAc/hexane gradients). Structural confirmation relies on - and -NMR for bond connectivity, HRMS for molecular formula, and LC-MS for purity (>95%). For stereochemical confirmation, 1D NOE experiments are critical .

Q. What safety precautions are essential during synthesis and handling?

- Methodological Answer : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid skin contact. Follow protocols for amine handling: inert atmosphere for moisture-sensitive steps, proper waste disposal, and emergency measures (e.g., rinsing eyes with water for 15 minutes if exposed). Precautionary codes like P201 ("Obtain special instructions before use") are recommended .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing the cyclobutane ring be addressed?

- Methodological Answer : Stereoselective synthesis requires chiral catalysts (e.g., Evans auxiliaries) or resolution via chiral HPLC. For diastereomers, 1D NOE analysis distinguishes spatial arrangements (e.g., cis vs. trans substituents). Asymmetric hydrogenation of cyclobutene intermediates may also enforce desired configurations .

Q. How do reaction conditions (solvent, temperature) influence by-product formation?

- Methodological Answer : Optimize via Design of Experiments (DoE): varying solvent polarity (THF vs. DCM), temperature (0°C to reflux), and stoichiometry. Monitor intermediates by TLC/HPLC. For example, excess thiophen-3-yl Grignard reagent reduces dimerization byproducts. Low temperatures (-78°C) improve selectivity in lithiation steps .

Q. What strategies validate the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH stability : Incubate in buffers (pH 1–10) at 37°C, analyze degradation via HPLC.

- Thermal stability : Heat samples (40–80°C) and monitor decomposition.

- Light sensitivity : Expose to UV/visible light and track photodegradation. Use LC-MS to identify breakdown products .

Q. How can structure-activity relationship (SAR) studies guide analog design?

- Methodological Answer : Modify the thiophene (e.g., 2- vs. 3-position substitution) or cyclobutane (e.g., dimethyl vs. spiro groups). Test analogs in biological assays (e.g., receptor binding). For instance, replacing thiophene with furan alters electronic properties, while bulkier cyclobutane substituents may enhance metabolic stability .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer : Cross-validate using:

- Purity checks : qNMR or elemental analysis to rule out impurities.

- Assay conditions : Standardize cell lines, buffer pH, and incubation times.

- Stereochemical consistency : Ensure enantiomeric excess (>98%) via chiral analysis. Contradictions may arise from undetected racemization or polymorphic forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.